molecular formula C12H12F3NO2 B068312 2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 175204-05-4

2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No.: B068312
CAS No.: 175204-05-4
M. Wt: 259.22 g/mol
InChI Key: QDGFXYPAXBMFFT-UHFFFAOYSA-N
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Description

2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile is an organic compound with the molecular formula C12H12F3NO2 It is characterized by the presence of isopropoxy and trifluoroethoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dihydroxybenzonitrile, isopropyl bromide, and 2,2,2-trifluoroethanol.

    Etherification: The first step involves the etherification of 2,6-dihydroxybenzonitrile with isopropyl bromide in the presence of a base such as potassium carbonate. This reaction forms 2-isopropoxy-6-hydroxybenzonitrile.

    Trifluoroethoxylation: The second step involves the reaction of 2-isopropoxy-6-hydroxybenzonitrile with 2,2,2-trifluoroethanol in the presence of a suitable catalyst, such as a strong acid like sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy or trifluoroethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary amines.

Scientific Research Applications

2-Isopropoxy-6-(2,2,2-trifluoroethoxy)benzonitrile has several scientific research

Properties

IUPAC Name

2-propan-2-yloxy-6-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-8(2)18-11-5-3-4-10(9(11)6-16)17-7-12(13,14)15/h3-5,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGFXYPAXBMFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379454
Record name 2-[(Propan-2-yl)oxy]-6-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-05-4
Record name 2-[(Propan-2-yl)oxy]-6-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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